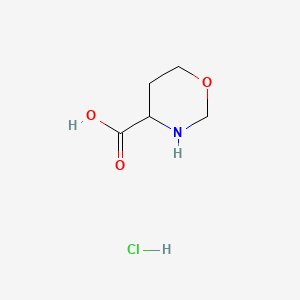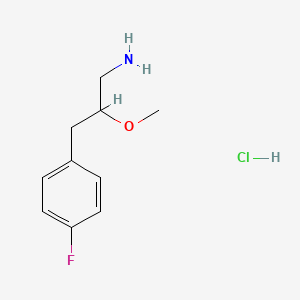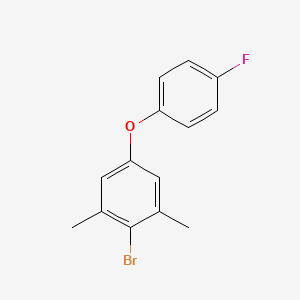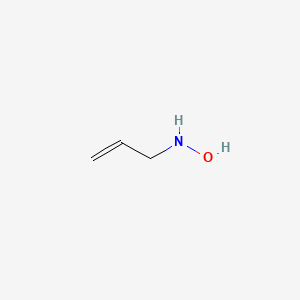
2-Propen-1-amine, N-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Prop-2-en-1-yl)hydroxylamine is an organic compound with the molecular formula C3H7NO It is a derivative of hydroxylamine, where the hydrogen atom of the hydroxylamine is replaced by a prop-2-en-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(Prop-2-en-1-yl)hydroxylamine can be synthesized through several methods. One common approach involves the reaction of hydroxylamine with an appropriate alkene under specific conditions. For instance, the reaction of hydroxylamine hydrochloride with prop-2-en-1-yl chloride in the presence of a base such as sodium hydroxide can yield N-(prop-2-en-1-yl)hydroxylamine .
Industrial Production Methods
Industrial production of N-(prop-2-en-1-yl)hydroxylamine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
N-(Prop-2-en-1-yl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted hydroxylamines or other derivatives.
Aplicaciones Científicas De Investigación
N-(Prop-2-en-1-yl)hydroxylamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of various compounds.
Biology: It can be used in the study of enzyme inhibition and as a probe for biological pathways.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism by which N-(prop-2-en-1-yl)hydroxylamine exerts its effects involves its interaction with molecular targets such as enzymes. It can act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The specific pathways involved depend on the enzyme and the biological context.
Comparación Con Compuestos Similares
Similar Compounds
Hydroxylamine: The parent compound, which lacks the prop-2-en-1-yl group.
N-Methylhydroxylamine: A derivative where the hydrogen atom is replaced by a methyl group.
N-Ethylhydroxylamine: A derivative with an ethyl group instead of the prop-2-en-1-yl group.
Uniqueness
N-(Prop-2-en-1-yl)hydroxylamine is unique due to the presence of the prop-2-en-1-yl group, which imparts distinct chemical properties and reactivity compared to other hydroxylamine derivatives. This uniqueness makes it valuable in specific synthetic applications and research contexts.
Propiedades
Número CAS |
52716-05-9 |
|---|---|
Fórmula molecular |
C3H7NO |
Peso molecular |
73.09 g/mol |
Nombre IUPAC |
N-prop-2-enylhydroxylamine |
InChI |
InChI=1S/C3H7NO/c1-2-3-4-5/h2,4-5H,1,3H2 |
Clave InChI |
LMWHOJSLACFBSG-UHFFFAOYSA-N |
SMILES canónico |
C=CCNO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


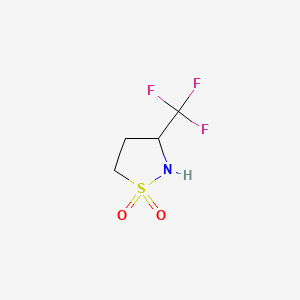

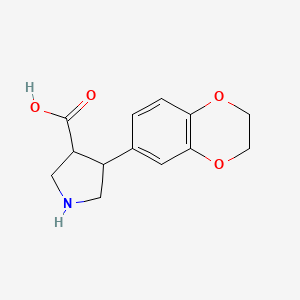
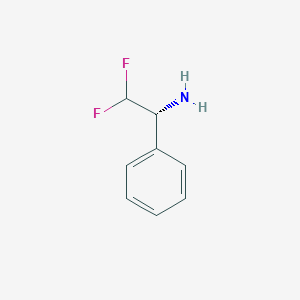
![1-[(3aR,7aS)-octahydro-1H-isoindole-2-carbonyl]cyclopropane-1-carboxylic acid](/img/structure/B13485073.png)
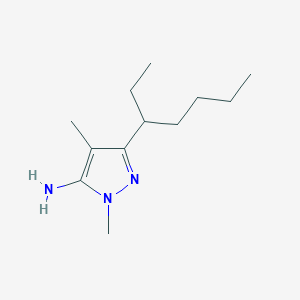
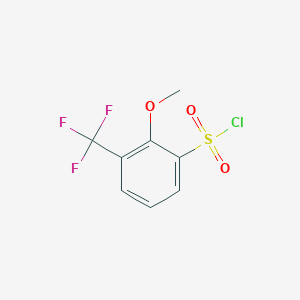
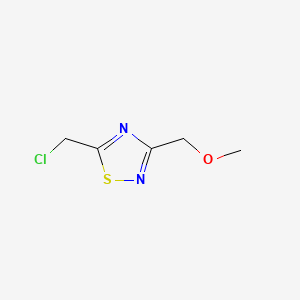
![N-(3,4-dimethoxyphenyl)-2-({5-methoxy-3H-imidazo[4,5-b]pyridin-2-yl}sulfanyl)acetamide](/img/structure/B13485102.png)
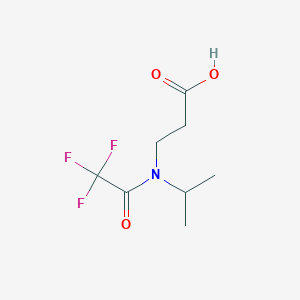
![3-Methyl-4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine](/img/structure/B13485110.png)
